molecular formula C12H17NO4 B13621010 Methyl (s)-3-amino-3-(2,5-dimethoxyphenyl)propanoate

Methyl (s)-3-amino-3-(2,5-dimethoxyphenyl)propanoate

Cat. No.: B13621010
M. Wt: 239.27 g/mol
InChI Key: AQVVTWZXHOOIAA-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a propanoate backbone with an amino group and a 2,5-dimethoxyphenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and an appropriate amino acid derivative.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,5-dimethoxybenzaldehyde with an amino acid derivative under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to form methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: A well-known stimulant used in the treatment of ADHD.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with structural similarities.

    2,5-Dimethoxyphenylisopropylamine (DMA): Another compound with psychoactive properties.

Uniqueness

Methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino acid backbone with a 2,5-dimethoxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1

InChI Key

AQVVTWZXHOOIAA-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@H](CC(=O)OC)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)OC)N

Origin of Product

United States

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